2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate
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Overview
Description
2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, with its unique structure, has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate can be achieved through several routes. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method includes the reaction of acid chlorides or acid anhydrides with alcohols . Industrial production often employs trans-esterification reactions, where esters are formed by exchanging the organic group of an ester with the organic group of an alcohol .
Chemical Reactions Analysis
2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the ester into a carboxylic acid and an alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Aminolysis: This reaction converts esters into amides.
Trans-esterification: This reaction forms different esters by applying LeChatlier’s principle to the equilibrium reaction.
Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride, and organometallic compounds . The major products formed from these reactions are carboxylic acids, alcohols, aldehydes, and amides .
Scientific Research Applications
2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate exerts its effects involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce carboxylic acids and alcohols, which can then participate in further metabolic processes . The pathways involved include hydrolysis and subsequent reactions of the hydrolysis products .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate include other esters like ethyl acetate and methyl butyrate . These compounds share similar chemical properties, such as pleasant odors and reactivity patterns. this compound is unique due to its specific structure, which imparts distinct physical and chemical properties .
Properties
CAS No. |
61466-77-1 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[2-ethyl-6-(N-hydroxy-C-phenylcarbonimidoyl)phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-3-13-10-7-11-15(17(13)21-12(2)19)16(18-20)14-8-5-4-6-9-14/h4-11,20H,3H2,1-2H3 |
InChI Key |
QSICIBXGNOQJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=NO)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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